molecular formula C9H10O3S B089249 Ethyl 3-oxo-3-(thiophen-2-yl)propanoate CAS No. 13669-10-8

Ethyl 3-oxo-3-(thiophen-2-yl)propanoate

Cat. No. B089249
CAS RN: 13669-10-8
M. Wt: 198.24 g/mol
InChI Key: VKSDKUXHVLZDHO-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3-(thiophen-2-yl)propanoate is a chemical compound with the molecular formula C9H10O3S and a molecular weight of 198.24 . It is commonly used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .


Molecular Structure Analysis

The InChI code for Ethyl 3-oxo-3-(thiophen-2-yl)propanoate is 1S/C9H10O3S/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5H,2,6H2,1H3 . The Canonical SMILES is CCOC(=O)CC(=O)C1=CC=CS1 .


Physical And Chemical Properties Analysis

Ethyl 3-oxo-3-(thiophen-2-yl)propanoate is a liquid at room temperature . It has a melting point of 24-25 degrees Celsius .

Scientific Research Applications

  • Synthesis of Polyheterocyclic Compounds : A study by Zhang et al. (2017) described the photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones and ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates. This process led to the creation of highly functionalized polyheterocyclic compounds, demonstrating a unique application in organic synthesis (Zhang et al., 2017).

  • Reaction with S-methylisothiosemicarbazide Hydroiodide : In a study by Vetyugova et al. (2018), ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates, closely related to the compound , were reacted with S-methylisothiosemicarbazide hydroiodide. This reaction led to the formation of various products, indicating its utility in the development of novel organic compounds (Vetyugova et al., 2018).

  • Polymorphism in Pharmaceutical Compounds : A study by Vogt et al. (2013) characterized two polymorphic forms of a related compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, using spectroscopic and diffractometric techniques. This research highlights the significance of studying polymorphism in pharmaceutical compounds (Vogt et al., 2013).

  • Stereoselective Bioreduction in Pharmaceutical Synthesis : Ren et al. (2019) explored the stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl) propanoate for producing key chiral intermediates in the synthesis of the antidepressant drug duloxetine. This demonstrates its application in the production of pharmaceuticals (Ren et al., 2019).

  • Electrochromic Properties in Conducting Polymers : Sacan et al. (2006) investigated the synthesis of octanoic acid 2-thiophen-3-yl-ethyl ester, a related compound, and its electrochemical homopolymerization. This study is significant for understanding the electrochromic properties in conducting polymers (Sacan et al., 2006).

Safety And Hazards

Ethyl 3-oxo-3-(thiophen-2-yl)propanoate should be handled with caution due to its potential hazards, including skin and eye irritation and respiratory issues if inhaled . It should be stored in a cool, dry place away from sources of ignition or heat .

properties

IUPAC Name

ethyl 3-oxo-3-thiophen-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSDKUXHVLZDHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70292132
Record name ethyl 3-oxo-3-(thiophen-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxo-3-(thiophen-2-yl)propanoate

CAS RN

13669-10-8
Record name 13669-10-8
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Record name ethyl 3-oxo-3-(thiophen-2-yl)propanoate
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Record name 13669-10-8
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Synthesis routes and methods I

Procedure details

To a solution of 1-(thiophen-2-yl)ethanone (2.944 g, 23.3 mmol) and Diethyl carbonate (70 mL) at 0° C. was added sodium hydride (1.86 g, 46.6 mmol). The resulting off-white slurry solution was gradually warmed to 71° C., and stirred for 1.5 hour. The reaction mixture was poured into ice-HOAc—H2O, and extracted with ethyl acetate. The organic phase was washed (brine), dried (MgSO4) and concentrated to give a brown liquid. The crude product was purified via flash chromatography (silica gel cartridge with eluent of 0-3% ethyl acetate/hexane) to afford ethyl 3-oxo-3-(thiophen-2-yl)propanoate as an amble liquid, 4.193 g (91%). LCMS m/z 388.99, 390.09 (M+23); HPLC: Rt 2.01 min. (4.0 min. gradient, Column: YMC Combiscreen C-18, Method A).
Quantity
2.944 g
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1.86 g
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ice HOAc—H2O
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a suspension of 2-thiophenecarboxylic acid (6.48 g, 50.57 mmol) in tetrahydrofurane (100 ml) at 5. was added 1,1′-Carbonyldiimidazole (8.61 g, 53.09 mmol) by portions. The mixture was allowed to warm to room temperature, and the stirring was continued for 1 hour. The reaction mixture was added into a suspension mixture of magnesium chloride (4.86 g, 51.07 mmol) and potassium 3-ethoxy-3-oxopropanoate (12.91 g, 75.85 mmol) in tetrahydrofurane (50 ml). After being stirred at 50. for 2 hours and at room temperature overnight, the reaction mixture was poured into water , and then extracted with ethyl acetate. The extract was washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica-gel (ethyl acetate/ hexane, 15/85) to give ethyl 3-oxo-3-(2-thienyl)propanoate (7.83 g, 78% yield) as a yellow oil.
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6.48 g
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100 mL
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8.61 g
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4.86 g
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12.91 g
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50 mL
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Synthesis routes and methods IV

Procedure details

A 71.1 g (0.63 mol) portion of tert-butoxy potassium was added to 194.7 g (1.65 mol) of diethyl carbonate at 60 to 65° C. and stirred at 60 to 65° C. for 1 hour, and then 180 ml of toluene solution containing 50 g (0.40 mol) of 2-acetylthiophene was added dropwise thereto at 75 to 80° C. and stirred at 75 to 80° C. for 2 hours. The reaction solution was cooled down to room temperature, mixed with 725 g of water, extracted with 600 ml of ethyl acetate, washed with saturated brine, concentrated and then distilled under a reduced pressure to obtain 65.2 g of 3-oxo-3-(2-thienyl)propionic acid ethyl ester (yield 83%).
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180 mL
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50 g
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725 g
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Synthesis routes and methods V

Procedure details

A 0.254 g portion of 60% sodium hydride and 1.95 g of diethyl carbonate were charged using 1.0 ml of tetrahydrofuran at 24° C. and then the temperature was increased to carry out reflux. At said temperature (79° C.) a solution prepared by dissolving 0.5 g of 2-acetylthiophene in 1 ml of tetrahydrofuran was added dropwise thereto spending 15 minutes. Thereafter, the mixture was stirred at said temperature for 1 hour, and when the reaction was completed, the reaction solution was analyzed by a liquid chromatography under the same conditions of the aforementioned Production Example 1 to find that the reaction yield was 89%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
V NawaláVikram - Chemical Communications, 2023 - pubs.rsc.org
The oxidative annulation reaction of ethyl 3-oxo-3-phenylpropanoates with internal alkynes proceeds efficiently in the presence of a Ru(II)-catalyst, a copper oxidant and an additive …
Number of citations: 3 pubs.rsc.org
ZQ Ren, Y Liu, XQ Pei, HB Wang, ZL Wu - Journal of Molecular Catalysis B …, 2015 - Elsevier
The blockbuster antidepressant drug duloxetine contains one stereo-center derived from chiral alcohol intermediates. The stereoselective bioreductive production of five of such …
Number of citations: 25 www.sciencedirect.com
HF Rizk, AA Noser, SA Ibrahim… - Journal of Heterocyclic …, 2022 - Wiley Online Library
A green and efficient protocol for a one‐pot condensation of 1‐(2,4‐dinitrophenyl)‐3‐(thiophen‐2‐yl)‐1H‐pyrazol‐5(4H)‐one (1) with aromatic and aliphatic aldehydes in different ratios …
Number of citations: 8 onlinelibrary.wiley.com
NG Giri, I Althagafi, T Ghatak, R Pratap - ChemistrySelect, 2023 - Wiley Online Library
We have discovered base‐mediated conversion of 3,3‐bis(methylthio)‐1‐arylprop‐2‐en‐1‐ones to versatile active methylene compounds (β‐keto esters). A series of products were …
J Jin, Y Li, S Xiang, W Fan, S Guo… - Organic & Biomolecular …, 2021 - pubs.rsc.org
A novel, green and efficient method is developed for the synthesis of methylene bridged bis(indolyl)methanes in good to excellent yields. The reaction employs methyl tert-butyl ether (…
Number of citations: 12 pubs.rsc.org
MF Danish Shahzad, A Saeed - … : Chemoenzymatic Synthesis of …, 2019 - books.google.com
The central nervous system (CNS) controls much of the body, including significant activities such as keeping the heart beating and breathing (Schwartz et al., 2000; Morten et al., 2006; …
Number of citations: 0 books.google.com
T Aysha, S Luňák Jr, A Lyčka, J Vyňuchal, Z Eliáš… - Dyes and …, 2013 - Elsevier
Three N-analogues of Pechmann dye with identical aryl groups in the 5, 5′-positions (aryl = phenyl, 2-naphthyl, 2-thienyl) and carboxy ester groups in the 3,3′-positions were …
Number of citations: 20 www.sciencedirect.com
X Wang, B Jiang, C Du, X Ren, Z Duan… - New Journal of …, 2019 - pubs.rsc.org
Diketopyrrolopyrrole (DPP) derivatives have been widely used as the electron-withdrawing unit to construct donor–acceptor (D–A) conjugated systems in organic electronics. The 3,6-…
Number of citations: 8 pubs.rsc.org
IE Nifant'ev, PV Ivchenko - Advanced Synthesis & Catalysis, 2020 - Wiley Online Library
Metallocene catalysis is widely used in transformations of unsaturated organic compounds, including the bulk industrial synthesis of polyolefins. Over the last few decades, the …
Number of citations: 8 onlinelibrary.wiley.com
A Ilangovan, P Sakthivel - RSC advances, 2014 - pubs.rsc.org
Intermolecular domino C-acylation/6π-oxaelectrocyclization between β-ketoesters and α,β-unsaturated acid chlorides took place readily in the presence of CaCl2 to afford a variety of …
Number of citations: 6 pubs.rsc.org

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